1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine is a chemical compound characterized by the molecular formula and a molecular weight of 366.34 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in chemistry and biology. It serves as a building block for synthesizing more complex molecules and has been studied for its biological activities, including antimicrobial and anticancer properties.
The compound can be sourced from chemical suppliers and is often utilized in research settings. It is synthesized through specific organic reactions that enhance its utility in various applications.
The synthesis of 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine typically involves multi-step organic reactions. A common synthetic route includes the reaction of 1-phenylphthalazine with 3-(trifluoromethyl)phenol under controlled conditions to yield the desired product. The reaction conditions may include specific solvents, temperatures, and catalysts to optimize yield and purity.
The synthesis may utilize methods such as:
The structural formula of 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine features a phthalazine core substituted with a phenyl group and a trifluoromethyl-substituted phenoxy group. The trifluoromethyl group significantly affects the compound's lipophilicity and biological activity.
Key structural data includes:
1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine undergoes various chemical reactions, including:
Common reagents used in these reactions include dichloromethane as a solvent and palladium on carbon as a catalyst. Specific temperature and pressure settings are critical for achieving desired reaction outcomes.
The mechanism of action for 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine involves its interaction with biological targets. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. The compound's binding affinity to specific enzymes and receptors is influenced by both the phenyl and phthalazine moieties, which contribute to its potential biological activity .
Key physical properties include:
Chemical properties involve reactivity patterns such as:
Relevant data from studies indicate that these properties can vary based on synthesis methods and environmental conditions during experimentation .
1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine has several scientific uses:
Phthalazine (benzo-orthodiazine) is a nitrogen-rich bicyclic heterocycle featuring a benzene ring fused to a pyridazine ring. This scaffold is classified as a "privileged structure" due to its versatile interactions with biological targets, driven by its planar geometry, hydrogen-bonding capabilities (N1 and N2 atoms), and capacity for π-π stacking [3] [5]. The electron-deficient nature of the phthalazine ring allows for electrophilic substitutions at C4, enabling targeted modifications to optimize pharmacodynamic and pharmacokinetic properties [3].
Phthalazine derivatives exhibit broad bioactivity, including anticancer, antihypertensive, antidiabetic, and anti-inflammatory effects. Key mechanisms involve inhibition of poly-[ADP-ribose] polymerase (PARP), phosphodiesterase (PDE), and aldose reductase (AR) [3] [5]. For example, PARP inhibitors like Olaparib exploit the phthalazine core to bind catalytic domains via hydrogen bonds with residues such as Met769 (EGFR) and Cys919 (VEGFR-2) [3].
Table 1: Physicochemical Properties of 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₃F₃N₂O |
Average Mass | 366.34 g/mol |
Monoisotopic Mass | 366.097998 g/mol |
SMILES | FC(C₁=CC(OC₂=NN=C(C₃=CC=CC=C₃)C₄=C₂C=CC=C₄)=CC=C₁)(F)F |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 45.5 Ų |
The trifluoromethyl (-CF₃) group is a critical modulator of bioactivity due to its high electronegativity, lipophilicity (Hansch π parameter: 0.88), and metabolic stability. It enhances membrane permeability and influences binding affinity via hydrophobic interactions and steric effects [3] [8]. In 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine, the -CF₃ group at the meta-position of the phenoxy moiety increases electron-withdrawing properties, potentially stabilizing the molecule’s binding pose in hydrophobic enzyme pockets [8].
The aryloxy linker (C₆H₅O-) bridges the phthalazine core and the 3-trifluoromethylphenyl group, introducing conformational rigidity. This restricts rotational freedom, potentially improving target selectivity and reducing entropic penalties during protein binding [3]. Computational studies of analogous compounds indicate that such substitutions optimize log P values (predicted: 3.55) and moderate water solubility (log S: −5.72), balancing bioavailability and target engagement [8].
Table 2: Impact of Substituents on Calculated ADME Parameters
Parameter | Value | Bioactivity Implication |
---|---|---|
Consensus log P | 3.55 | Optimal lipophilicity for cell penetration |
Topological Polar Surface Area | 45.5 Ų | Moderate passive diffusion |
Water Solubility (log S) | −5.72 (moderately soluble) | Limited aqueous solubility |
GI Absorption | Low | Potential for formulation enhancements |
Phthalazine derivatives emerged in the mid-20th century as vasodilators and cardiotonics, with early examples like hydralazine (an antihypertensive) [3]. The 1990s marked a shift toward oncology applications, leveraging the scaffold’s ability to intercalate DNA and inhibit angiogenesis-related kinases. Seminal work by Mohamed et al. (2016) demonstrated that sulfonamide- and allylidene-functionalized phthalazines act as dual VEGFR-2/EGFR inhibitors, with IC₅₀ values reaching 0.43 μM [3].
The 2010s saw phthalazine-based PARP inhibitors achieve clinical success. Olaparib (AZD-2281), approved in 2014 for ovarian cancer, validated the scaffold’s utility in DNA repair inhibition. Structural optimization efforts focused on C4 substitutions, where aryloxy/arylalkyl groups improved potency and pharmacokinetics [3] [5]. The compound 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine (CAS: 78351-93-6) represents this evolution—its synthesis combines aromatic electrophilic substitution and nucleophilic displacement strategies, typical of modern phthalazine therapeutics [1] [2].
Table 3: Evolution of Key Phthalazine Derivatives in Drug Discovery
Era | Key Derivatives | Therapeutic Area | Advancement |
---|---|---|---|
1950–1980s | Hydralazine | Hypertension | Vasodilation via NO release |
1990–2000s | Vatalanib | Oncology (angiogenesis) | PDGFR/VEGFR inhibition |
2010s–Present | Olaparib, Talazoparib | Oncology (PARP inhibition) | DNA repair disruption |
Present | 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine | Investigational | Dual kinase inhibitor potential |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1